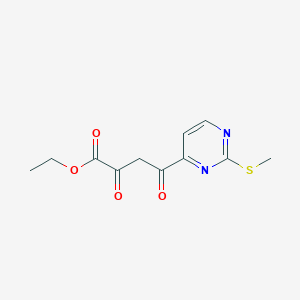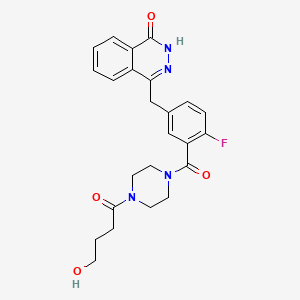
4-(4-Fluoro-3-(4-(4-hydroxybutanoyl)piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 4-(4-Fluoro-3-(4-(4-hydroxybutanoyl)piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one involves multiple steps, including the formation of key intermediates and their subsequent coupling. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity . Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
4-(4-Fluoro-3-(4-(4-hydroxybutanoyl)piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used, which can lead to modifications in the functional groups of the compound.
Scientific Research Applications
4-(4-Fluoro-3-(4-(4-hydroxybutanoyl)piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one has several scientific research applications:
Chemistry: It is used as a model compound to study RET inhibition and its effects on various biochemical pathways.
Biology: Researchers use it to investigate the role of RET mutations in cancer development and progression.
Medicine: It is employed in clinical trials and therapeutic treatments for cancers with RET mutations.
Industry: The compound is used in the development of targeted cancer therapies and precision medicine.
Mechanism of Action
The mechanism of action of 4-(4-Fluoro-3-(4-(4-hydroxybutanoyl)piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one involves the inhibition of RET kinase activity. By binding to the ATP-binding site of the RET kinase, it prevents the phosphorylation and activation of downstream signaling pathways that promote cell proliferation and survival. This inhibition leads to the suppression of tumor growth and induces apoptosis in cancer cells with RET mutations .
Comparison with Similar Compounds
4-(4-Fluoro-3-(4-(4-hydroxybutanoyl)piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one is unique due to its high selectivity for RET kinase. Similar compounds include:
Selpercatinib: Another selective RET inhibitor used in the treatment of RET-mutant cancers.
Cabozantinib: A multi-kinase inhibitor that targets RET among other kinases but with less selectivity compared to Pralsetinib.
Vandetanib: Also targets RET but has broader kinase inhibition, affecting VEGFR and EGFR as well.
These comparisons highlight the specificity and effectiveness of this compound in targeting RET mutations.
Properties
Molecular Formula |
C24H25FN4O4 |
|---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
4-[[4-fluoro-3-[4-(4-hydroxybutanoyl)piperazine-1-carbonyl]phenyl]methyl]-2H-phthalazin-1-one |
InChI |
InChI=1S/C24H25FN4O4/c25-20-8-7-16(15-21-17-4-1-2-5-18(17)23(32)27-26-21)14-19(20)24(33)29-11-9-28(10-12-29)22(31)6-3-13-30/h1-2,4-5,7-8,14,30H,3,6,9-13,15H2,(H,27,32) |
InChI Key |
NCJFUUADTPIEIB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)CCCO)C(=O)C2=C(C=CC(=C2)CC3=NNC(=O)C4=CC=CC=C43)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


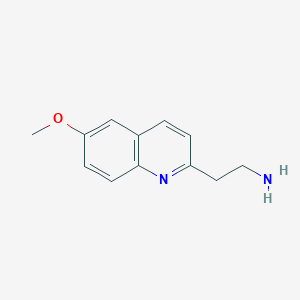
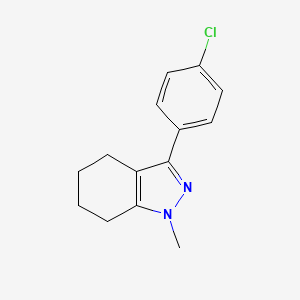
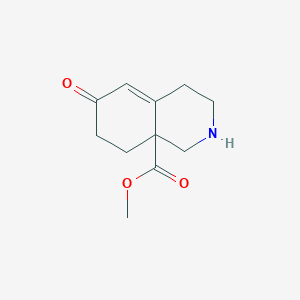



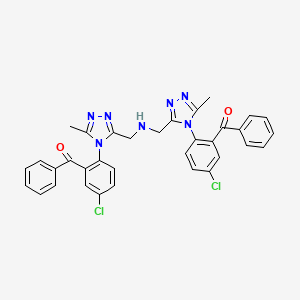
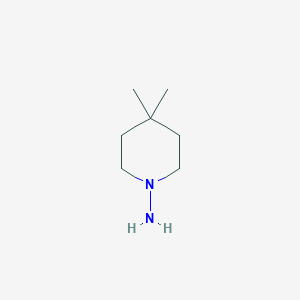
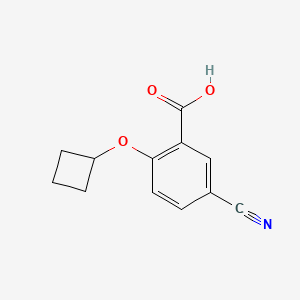

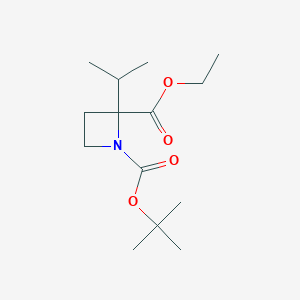
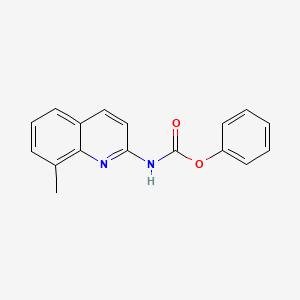
![2-[2-Amino-4-(1,3-dihydroisoindole-2-carbonyl)quinazolin-6-yl]acetamide](/img/structure/B13866986.png)
